Cas no 2365-71-1 (4-Fluoro-3,5-dinitro-benzoic Acid)

4-Fluoro-3,5-dinitro-benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3,5-dinitrobenzoic acid
- 3,5-dinitro-4-fluorobenzoic acid
- 4-Fluor-3,5-dinitro-benzoesaeure
- 4-fluoro-3,5-dinitro-benzoic Acid
- AC1MQVOP
- AC1Q72S6
- AG-C-03204
- CTK5I2455
- EN300-54066
- 4-Fluoro-3,5-dinitro-benzoic Acid
-
- インチ: InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
- InChIKey: DQCNIBCDZAAPPQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O
計算された属性
- せいみつぶんしりょう: 229.99749
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 123.58
4-Fluoro-3,5-dinitro-benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54066-0.5g |
4-fluoro-3,5-dinitrobenzoic acid |
2365-71-1 | 95.0% | 0.5g |
$92.0 | 2025-03-21 | |
Enamine | EN300-54066-0.1g |
4-fluoro-3,5-dinitrobenzoic acid |
2365-71-1 | 95.0% | 0.1g |
$41.0 | 2025-03-21 | |
Enamine | EN300-54066-5.0g |
4-fluoro-3,5-dinitrobenzoic acid |
2365-71-1 | 95.0% | 5.0g |
$283.0 | 2025-03-21 | |
Enamine | EN300-54066-10.0g |
4-fluoro-3,5-dinitrobenzoic acid |
2365-71-1 | 95.0% | 10.0g |
$472.0 | 2025-03-21 | |
TRC | F591815-1mg |
4-Fluoro-3,5-dinitro-benzoic Acid |
2365-71-1 | 1mg |
$ 50.00 | 2022-06-04 | ||
1PlusChem | 1P002OHZ-10g |
Benzoic acid, 4-fluoro-3,5-dinitro- |
2365-71-1 | 95% | 10g |
$646.00 | 2024-05-23 | |
A2B Chem LLC | AB24263-2.5g |
Benzoic acid, 4-fluoro-3,5-dinitro- |
2365-71-1 | 95% | 2.5g |
$225.00 | 2024-04-20 | |
1PlusChem | 1P002OHZ-250mg |
Benzoic acid, 4-fluoro-3,5-dinitro- |
2365-71-1 | 95% | 250mg |
$131.00 | 2024-05-23 | |
1PlusChem | 1P002OHZ-2.5g |
Benzoic acid, 4-fluoro-3,5-dinitro- |
2365-71-1 | 95% | 2.5g |
$276.00 | 2024-05-23 | |
TRC | F591815-10mg |
4-Fluoro-3,5-dinitro-benzoic Acid |
2365-71-1 | 10mg |
$ 80.00 | 2022-06-04 |
4-Fluoro-3,5-dinitro-benzoic Acid 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
4-Fluoro-3,5-dinitro-benzoic Acidに関する追加情報
Comprehensive Overview of 4-Fluoro-3,5-dinitro-benzoic Acid (CAS No. 2365-71-1): Properties, Applications, and Innovations
4-Fluoro-3,5-dinitro-benzoic Acid (CAS No. 2365-71-1) is a specialized organic compound with a unique molecular structure, combining a benzoic acid core with fluorine and nitro functional groups. This fluorinated aromatic compound is widely recognized in synthetic chemistry for its versatility as a building block in pharmaceuticals, agrochemicals, and advanced material science. Its electron-withdrawing properties and high reactivity make it invaluable for designing complex molecules, particularly in drug discovery and catalysis.
The growing demand for fluorinated compounds in modern research has positioned 4-Fluoro-3,5-dinitro-benzoic Acid as a subject of interest. Researchers frequently explore its role in cross-coupling reactions and peptide synthesis, aligning with trends in sustainable chemistry and green synthesis. A common query in scientific forums is: "How does fluorination enhance the stability of nitro-aromatic compounds?" The answer lies in the synergistic effects of fluorine's electronegativity and the nitro group's resonance, which improve thermal stability and reaction selectivity.
From an industrial perspective, CAS 2365-71-1 is often utilized to develop high-performance polymers and liquid crystal materials. Its derivatives are investigated for applications in organic electronics, such as OLEDs and photovoltaic cells, addressing the global push for renewable energy solutions. Recent studies highlight its potential in bioimaging probes, where its fluorescence properties are exploited for cellular labeling—a hot topic in biomedical research.
Quality control and synthesis optimization are critical for 4-Fluoro-3,5-dinitro-benzoic Acid. Analytical techniques like HPLC and NMR spectroscopy ensure purity, while scalable production methods reduce environmental impact. FAQs such as "What solvents are compatible with this compound?" often arise; polar aprotic solvents like DMSO or DMF are typically recommended due to its moderate solubility.
Innovations in catalytic fluorination have further elevated the relevance of this compound. For instance, its use in Pd-catalyzed reactions aligns with the pharmaceutical industry's need for efficient C-F bond formation. Environmental considerations also drive research into degradation pathways of nitro-aromatics, ensuring compliance with regulatory standards.
In summary, 4-Fluoro-3,5-dinitro-benzoic Acid (CAS No. 2365-71-1) bridges multiple scientific disciplines, from medicinal chemistry to materials engineering. Its adaptability to emerging technologies—such as AI-driven molecular design and flow chemistry—ensures its continued prominence in R&D. For laboratories seeking reliable intermediates, this compound offers a balance of reactivity and stability, underscored by rigorous safety protocols and sustainable practices.
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